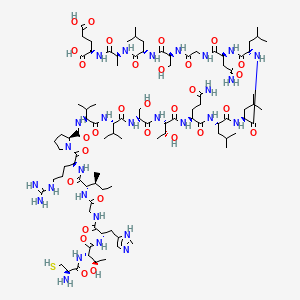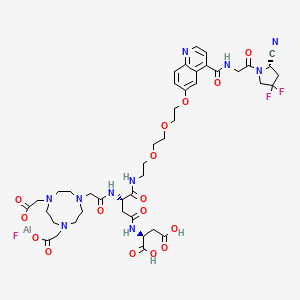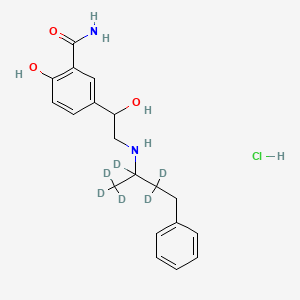
D-Leu-Pro-Arg-Rh110-D-Pro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Leu-Pro-Arg-Rh110-D-Pro: is a synthetic peptide substrate designed for the detection of Factor Xa I (FXIa) activity. It consists of a peptide chain linked to Rhodamine 110 through a cleavable bond. The cleavage of this bond enhances the intensity of the fluorophore, making it useful for various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Leu-Pro-Arg-Rh110-D-Pro involves the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling with Rhodamine 110: The synthesized peptide is then coupled with Rhodamine 110 through a cleavable bond. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions:
Cleavage Reaction: The primary reaction of interest for D-Leu-Pro-Arg-Rh110-D-Pro is the cleavage of the bond linking the peptide to Rhodamine 110. .
Common Reagents and Conditions:
Cleavage Reagents: Enzymes such as Factor Xa I (FXIa) are used to cleave the bond.
Conditions: The reaction is typically carried out under physiological conditions (pH 7.4, 37°C) to mimic the natural environment of the enzyme
Major Products:
Cleaved Peptide: The peptide chain without Rhodamine 110.
Enhanced Fluorophore: Rhodamine 110 with increased fluorescence intensity
Wissenschaftliche Forschungsanwendungen
Chemistry:
Enzyme Kinetics: D-Leu-Pro-Arg-Rh110-D-Pro is used to study the kinetics of Factor Xa I (FXIa) by measuring the rate of bond cleavage and subsequent fluorescence enhancement
Biology:
Protease Activity Assays: It is used in assays to detect and quantify the activity of proteases, particularly Factor Xa I (FXIa)
Medicine:
Drug Development: The compound is used in the development of inhibitors for Factor Xa I (FXIa), which are potential therapeutic agents for conditions such as thrombosis
Industry:
Wirkmechanismus
Mechanism: D-Leu-Pro-Arg-Rh110-D-Pro functions as a substrate for Factor Xa I (FXIa). Upon binding to the enzyme, the cleavable bond between the peptide and Rhodamine 110 is hydrolyzed. This cleavage results in an increase in fluorescence intensity, which can be measured to determine the activity of FXIa .
Molecular Targets and Pathways:
Target: Factor Xa I (FXIa)
Pathway: The cleavage of the bond enhances the fluorescence of Rhodamine 110, providing a measurable signal for FXIa activity
Vergleich Mit ähnlichen Verbindungen
D-Leu-Pro-Arg-Rh110-D-Pro acetate: Similar in structure but differs in the counterion used.
This compound TFA: Another variant with trifluoroacetic acid as the counterion
Uniqueness: this compound is unique due to its specific design for detecting FXIa activity through fluorescence enhancement. Its cleavable bond and the resulting increase in fluorescence intensity make it a valuable tool in biochemical assays .
Eigenschaften
Molekularformel |
C42H51N9O7 |
|---|---|
Molekulargewicht |
793.9 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1 |
InChI-Schlüssel |
PGPRTLJFNVZRGW-DLBULNJOSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)




![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
